2,3-Dimethylquinoxalin-5-amine
CAS No.: 19023-68-8
Cat. No.: VC20986598
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19023-68-8 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2,3-dimethylquinoxalin-5-amine |
| Standard InChI | InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3 |
| Standard InChI Key | HPHATBFPSZWBQQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC(=C2N=C1C)N |
| Canonical SMILES | CC1=NC2=CC=CC(=C2N=C1C)N |
Introduction
Chemical Identity and Structure
2,3-Dimethylquinoxalin-5-amine is a quinoxaline derivative characterized by a bicyclic structure containing two nitrogen atoms in a six-membered ring fused with a benzene ring, with two methyl groups at positions 2 and 3, and an amino group at position 5. The compound's essential identifiers and structural characteristics are detailed in Table 1.
Table 1: Chemical Identification Data for 2,3-Dimethylquinoxalin-5-amine
| Parameter | Value |
|---|---|
| CAS Registry Number | 19023-68-8 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2,3-dimethylquinoxalin-5-amine |
| Standard InChI | InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3 |
| SMILES Notation | CC1=NC2=CC=CC(=C2N=C1C)N |
| PubChem Compound ID | 12288656 |
The structural arrangement features the amino group (-NH₂) at position 5 of the quinoxaline core, which significantly influences the compound's chemical behavior and reactivity compared to the unsubstituted 2,3-dimethylquinoxaline.
| Property | Value | Notes |
|---|---|---|
| Physical Appearance | Solid at room temperature | Based on structural characteristics |
| Solubility | Limited water solubility, soluble in common organic solvents | Characteristic of quinoxaline derivatives |
| LogP (calculated) | Approximately 2.2-2.4 | Estimated based on similar quinoxaline structures |
| pKa (calculated) | Amino group: approximately 2-3 | Estimated based on similar aromatic amines |
| Stability | Generally stable at room temperature | Standard storage conditions recommended |
The presence of the amino group at position 5 significantly alters the electronic distribution within the molecule compared to the parent 2,3-dimethylquinoxaline, resulting in different physicochemical properties and reactivity patterns.
Synthesis Methods
The synthesis of 2,3-Dimethylquinoxalin-5-amine can be approached through several routes, with the most common methods involving either the direct synthesis from appropriately substituted precursors or the modification of pre-formed quinoxaline structures.
Iron-Catalyzed One-Pot Synthesis
A more recent and efficient approach involves an iron-catalyzed one-pot synthesis from 2-nitroaniline derivatives:
-
Reaction of 5-amino-2-nitroaniline with butane-2,3-diol
-
Using Fe catalyst with trimethylamine N-oxide as a co-catalyst
-
Conducting the reaction in toluene at 150°C for 24 hours
This approach offers advantages in terms of efficiency and reduced waste generation, with yields typically in the range of 70-80% .
Table 3: Comparison of Synthetic Approaches for 2,3-Dimethylquinoxalin-5-amine
| Synthetic Method | Starting Materials | Catalyst | Conditions | Approximate Yield |
|---|---|---|---|---|
| Condensation + Reduction | 4-Nitro-1,2-phenylenediamine, Butane-2,3-dione | Acid catalyst | Methanol, RT, then reducing agent | 75-85% |
| One-pot synthesis | 5-Amino-2-nitroaniline, Butane-2,3-diol | Fe catalyst, Me₃NO | Toluene, 150°C, 24h | 70-80% |
Analytical Characterization
Analytical characterization of 2,3-Dimethylquinoxalin-5-amine typically employs various spectroscopic and chromatographic techniques to confirm its identity and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2,3-Dimethylquinoxalin-5-amine typically shows:
-
Two singlets around δ 2.7-2.8 ppm for the two methyl groups
-
A broad singlet around δ 4.0-4.5 ppm for the amino protons
-
Three signals in the aromatic region (δ 6.5-8.0 ppm) for the three aromatic protons
The ¹³C NMR spectrum typically displays:
-
Two signals around δ 23-24 ppm for the methyl carbons
-
Six signals in the range δ 110-145 ppm for the aromatic carbons
-
Two signals around δ 153-155 ppm for the quaternary carbons at positions 2 and 3
Mass Spectrometry
The mass spectrum typically shows:
-
Molecular ion peak at m/z 173 corresponding to the molecular weight
-
Characteristic fragmentation patterns including loss of methyl groups (m/z 158) and other quinoxaline-specific fragments
Infrared Spectroscopy
Key IR absorption bands include:
-
N-H stretching of the amino group around 3300-3500 cm⁻¹
-
C=N stretching around 1600-1650 cm⁻¹
-
C-H stretching of methyl groups around 2900-3000 cm⁻¹
Chemical Reactivity
The reactivity of 2,3-Dimethylquinoxalin-5-amine is primarily governed by the presence of the amino group at position 5 and the nitrogen atoms in the quinoxaline ring.
Reactivity of the Amino Group
The primary amino group at position 5 can undergo various reactions typical of aromatic amines:
-
Diazotization and subsequent coupling reactions
-
Acylation to form amides
-
Alkylation to form secondary and tertiary amines
-
Nucleophilic substitution reactions
Reactivity of the Quinoxaline Core
The quinoxaline core exhibits reactivity patterns common to nitrogen-containing heterocycles:
-
Electrophilic aromatic substitution (primarily at position 6)
-
Nucleophilic attack at positions 2 and 3 (when activating groups are present)
-
Coordination with metal ions through the nitrogen atoms
| Aspect | Recommendation |
|---|---|
| Personal Protection | Use of gloves, safety glasses, and laboratory coat recommended |
| Storage | Keep in tightly closed container in cool, dry place |
| Hazard Classification | Potential irritant; handle with appropriate caution |
| First Aid Measures | In case of skin contact: wash with soap and water In case of eye contact: rinse with water for several minutes If ingested: seek medical attention |
| Waste Disposal | Follow local regulations for disposal of chemical waste |
It should be noted that comprehensive toxicological data specific to 2,3-Dimethylquinoxalin-5-amine is limited, and standard precautions for handling research chemicals should be applied .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume